molecular formula C9H15Br2N3S B13733514 Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide CAS No. 16181-71-8

Carbamimidothioic acid, phenyl-, 2-aminoethyl ester, dihydrobromide

Cat. No.: B13733514
CAS No.: 16181-71-8
M. Wt: 357.11 g/mol
InChI Key: OORJLPKTPUREGV-UHFFFAOYSA-N
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Description

2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide is a chemical compound with the molecular formula C₉H₁₅Br₂N₃S. It is known for its unique structure, which includes an aminoethyl group and a phenylcarbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide typically involves the reaction of 2-aminoethanethiol with phenyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions usually include:

    Temperature: The reaction is carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Reaction Time: The reaction is typically allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoethyl n’-phenylcarbamimidothioate hydrochloride
  • 2-aminoethyl n’-phenylcarbamimidothioate sulfate
  • 2-aminoethyl n’-phenylcarbamimidothioate nitrate

Uniqueness

2-aminoethyl n’-phenylcarbamimidothioate dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

CAS No.

16181-71-8

Molecular Formula

C9H15Br2N3S

Molecular Weight

357.11 g/mol

IUPAC Name

2-aminoethyl N'-phenylcarbamimidothioate;dihydrobromide

InChI

InChI=1S/C9H13N3S.2BrH/c10-6-7-13-9(11)12-8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H2,11,12);2*1H

InChI Key

OORJLPKTPUREGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)SCCN.Br.Br

Origin of Product

United States

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